molecular formula C14H17NO2 B15123719 Bicyclo[3.1.0]hex-3-yl-carbamic acid benzyl ester

Bicyclo[3.1.0]hex-3-yl-carbamic acid benzyl ester

Cat. No.: B15123719
M. Wt: 231.29 g/mol
InChI Key: CFSPOCXAMJXHOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bicyclo[3.1.0]hex-3-yl-carbamic acid benzyl ester is a bicyclic compound featuring a fused cyclopropane and cyclohexane ring system, with a carbamic acid benzyl ester substituent at the 3-position. This structure imparts unique steric and electronic properties, making it valuable in medicinal chemistry and materials science. The bicyclo[3.1.0]hexane core introduces significant ring strain, which can enhance reactivity and influence binding interactions in biological systems. Applications include its use as an intermediate in drug discovery, particularly for neurological and psychiatric disorders, as evidenced by patents describing bicyclo[3.1.0]-based GlyT1 inhibitors and mGlu2 agonists .

Properties

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

benzyl N-(3-bicyclo[3.1.0]hexanyl)carbamate

InChI

InChI=1S/C14H17NO2/c16-14(15-13-7-11-6-12(11)8-13)17-9-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2,(H,15,16)

InChI Key

CFSPOCXAMJXHOQ-UHFFFAOYSA-N

Canonical SMILES

C1C2C1CC(C2)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Bicyclo[3.1.0]hex-3-yl-carbamic acid benzyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Bicyclo[3.1.0]hex-3-yl-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Table 1: Ester Group Variations in Bicyclo[3.1.0]hexane Derivatives

Compound Name Ester Group Molecular Formula Molecular Weight Key Properties/Applications References
Bicyclo[3.1.0]hex-3-yl-carbamic acid benzyl ester Benzyl ester C₁₄H₁₅NO₂ 229.28 Intermediate for GlyT1 inhibitors
exo,exo-3-(3,4,5-Trifluorophenyl)-bicyclo[3.1.0]hexan-6-carboxylic acid-tert-butyl ester tert-Butyl ester C₁₇H₁₉F₃O₂ 312.32 Liquid crystal synthesis; triclinic crystal system (P -1)
Ethyl (1R,5S,6R)-3-azabicyclo[3.1.0]hexane-6-carboxylate Ethyl ester C₈H₁₃NO₂ 155.20 Precursor for allosteric IDH inhibitors

Key Findings :

  • The tert-butyl ester in compound 162b exhibits a stable triclinic crystal structure, suggesting utility in materials science .

Functional Group Modifications on the Bicyclo Core

Table 2: Functional Group Diversity in Bicyclo[3.1.0]hexane Derivatives

Compound Name Functional Group Molecular Formula Molecular Weight Applications References
This compound Carbamic acid ester C₁₄H₁₅NO₂ 229.28 Drug intermediate
Bicyclo[3.1.0]hexane-1-carbonitrile Nitrile C₇H₉N 107.15 Reactive intermediate for synthesis
1-[2-Methyl-4-(2-oxo-3-aza-bicyclo[3.1.0]hex-3-ylmethyl)-benzyl]-1H-pyrazole-4-carboxylic acid ethyl ester Aza bridge C₂₀H₂₄N₄O₃ 368.44 Patent intermediate for drug discovery

Key Findings :

  • The nitrile group in bicyclo[3.1.0]hexane-1-carbonitrile increases electrophilicity, enabling nucleophilic addition reactions .
  • Aza-substituted analogs (e.g., 3-aza-bicyclo[3.1.0]hexane) introduce hydrogen-bonding capabilities, critical for target engagement in enzyme inhibitors .

Comparison with Other Bicyclic Systems

Table 3: Bicyclic Scaffolds in Drug Discovery

Bicyclic System Example Compound Therapeutic Application Key Features References
Bicyclo[3.1.0]hexane GlyT1 inhibitors (e.g., WO2013017657) Psychiatric disorders High ring strain, compact structure
Bicyclo[3.2.1]octane SGLT2 inhibitors (e.g., ZA201203486) Type 2 diabetes Larger ring size, reduced strain
Bicyclo[1.1.1]pentane (3-tert-Butoxycarbonylamino-bicyclo[1.1.1]pent-1-yl)-carbamic acid benzyl ester Synthetic intermediate Extreme ring strain, linear geometry

Key Findings :

  • Bicyclo[3.1.0]hexane derivatives exhibit greater strain than bicyclo[3.2.1] systems, enhancing binding affinity in neurological targets .
  • Bicyclo[1.1.1]pentane analogs (e.g., CAS 2165347-53-3) are emerging as bioisosteres for tert-butyl groups, improving metabolic stability .

Pharmacological Profile vs. Carbamate Analogs

Table 4: Carbamic Acid Ester Derivatives

Compound Name Core Structure Molecular Formula Indication References
This compound Bicyclo[3.1.0]hexane C₁₄H₁₅NO₂ Neurological disorders
{2-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester Cyclohexane C₂₁H₃₃N₃O₃ Unspecified pharmacological use

Key Findings :

    Biological Activity

    Bicyclo[3.1.0]hex-3-yl-carbamic acid benzyl ester is a compound that has garnered attention in medicinal chemistry, particularly for its interactions with adenosine receptors. This article synthesizes findings from various studies to outline the biological activity of this compound, focusing on its receptor affinities, potential therapeutic applications, and structure-activity relationships.

    Overview of Biological Activity

    The primary focus of research on this compound revolves around its role as a ligand for the adenosine A3 receptor (A3AR). This receptor is implicated in several physiological processes and is a target for therapies related to inflammation and cancer.

    Key Findings:

    • Adenosine A3 Receptor Affinity :
      • The compound has shown moderate affinity for the A3AR, with a reported Ki value of 0.38 µM, indicating significant potential as a therapeutic agent targeting this receptor .
      • Variations in the substituents at different positions on the bicyclic structure influence receptor binding affinity, highlighting the importance of molecular modifications in enhancing biological activity .
    • Selectivity :
      • This compound exhibits high selectivity for the A3 receptor over other adenosine receptor subtypes, which is beneficial for minimizing side effects in therapeutic applications .

    Structure-Activity Relationship (SAR)

    The biological activity of this compound can be significantly influenced by structural modifications:

    Modification Effect on A3AR Affinity (Ki)
    Benzylation of exocyclic amineRestores affinity irrespective of 2-position substituent
    Para-methoxybenzyl extensionNo significant effect (Ki = 0.50 µM)
    Methylthio group substitutionLoss of P1 receptor affinity
    Dibenzylation with methylthioEnhanced potency (Ki = 0.38 µM)

    These findings underscore the importance of specific functional groups in modulating receptor interactions and highlight potential pathways for optimizing drug design based on this scaffold.

    Cancer and Inflammation

    Research indicates that compounds targeting the A3AR may have therapeutic implications in treating inflammatory diseases and certain cancers due to their ability to modulate immune responses and inhibit tumor growth . For instance, compounds derived from bicyclo[3.1.0]hexane structures have been evaluated in preclinical models, showing promising results in reducing tumor proliferation and enhancing apoptosis in cancer cells.

    Functional Assays

    In functional assays assessing P2Y1 receptor activity, derivatives of this compound displayed no off-target activity, reinforcing its specificity and potential safety profile as a drug candidate . This characteristic is crucial for developing therapies with fewer adverse effects.

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.